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molecular formula C7H14O4S B1283426 Oxan-4-ylmethyl methanesulfonate CAS No. 132291-95-3

Oxan-4-ylmethyl methanesulfonate

Cat. No. B1283426
M. Wt: 194.25 g/mol
InChI Key: HJZXNSXKMBRTJZ-UHFFFAOYSA-N
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Patent
US08124613B2

Procedure details

A solution of 90 g (774.8 mmol) of tetrahydropyran-4-methanol and 129.6 mL (929.76 mmol, 1.2 eq.) of triethylamine in 775 mL of anhydrous DCM was cooled to 0° C. with in an ice bath. Methanesulfonyl chloride (66.2 mL, 852.28 mmol, 1.1 eq.) of was then added dropwise over 60 minutes while maintaining the temperature around 0° C. The reaction mixture was stirred for 30 minutes at 0° C. and quenched with a saturated solution of sodium bicarbonate (800 mL). The aqueous layer was extracted with DCM (800 mL). The combined organic layers were washed with water (2×800 mL), brine (800 mL) and dried over sodium sulfate. After filtration and concentration in vacuo, a yellowish solid (146.1 g, 97%) was obtained corresponding to the methanesulfonic acid tetrahydropyran-4-ylmethyl ester.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
129.6 mL
Type
reactant
Reaction Step One
Name
Quantity
775 mL
Type
solvent
Reaction Step One
Quantity
66.2 mL
Type
reactant
Reaction Step Two
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][OH:8])[CH2:3][CH2:2]1.C(N(CC)CC)C.[CH3:16][S:17](Cl)(=[O:19])=[O:18]>C(Cl)Cl>[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][O:8][S:17]([CH3:16])(=[O:19])=[O:18])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
O1CCC(CC1)CO
Name
Quantity
129.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
775 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
66.2 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with a saturated solution of sodium bicarbonate (800 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (800 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×800 mL), brine (800 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and concentration in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1CCC(CC1)COS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 146.1 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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